molecular formula C16H11F3N4O2 B3165513 N-(2-furylmethyl)-2-(2-pyridinyl)-5-(trifluoromethyl)-4-pyrimidinecarboxamide CAS No. 900015-69-2

N-(2-furylmethyl)-2-(2-pyridinyl)-5-(trifluoromethyl)-4-pyrimidinecarboxamide

Cat. No. B3165513
CAS RN: 900015-69-2
M. Wt: 348.28 g/mol
InChI Key: JKVRLXSJYYNPQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-2-(2-pyridinyl)-5-(trifluoromethyl)-4-pyrimidinecarboxamide, also known as PTC-209, is a small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications. The compound was first synthesized in 2009 and has since been the subject of numerous studies investigating its mechanism of action and potential uses.

Mechanism of Action

N-(2-furylmethyl)-2-(2-pyridinyl)-5-(trifluoromethyl)-4-pyrimidinecarboxamide works by binding to the BMI-1 protein and preventing its activity. BMI-1 is a transcriptional repressor that plays a key role in the self-renewal of cancer stem cells. By inhibiting BMI-1, N-(2-furylmethyl)-2-(2-pyridinyl)-5-(trifluoromethyl)-4-pyrimidinecarboxamide can prevent the self-renewal of cancer stem cells, which are responsible for cancer recurrence and metastasis.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-2-(2-pyridinyl)-5-(trifluoromethyl)-4-pyrimidinecarboxamide has been shown to have minimal toxicity in vitro and in vivo. It is metabolized by the liver and excreted in the urine. The compound has been shown to have a half-life of approximately 3 hours in mice. N-(2-furylmethyl)-2-(2-pyridinyl)-5-(trifluoromethyl)-4-pyrimidinecarboxamide has been shown to be effective in inhibiting the self-renewal of cancer stem cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-furylmethyl)-2-(2-pyridinyl)-5-(trifluoromethyl)-4-pyrimidinecarboxamide in lab experiments is its specificity for the BMI-1 protein. This allows for the selective inhibition of cancer stem cells without affecting normal cells. Additionally, N-(2-furylmethyl)-2-(2-pyridinyl)-5-(trifluoromethyl)-4-pyrimidinecarboxamide has been shown to have minimal toxicity in vivo, making it a promising candidate for further development.
One limitation of using N-(2-furylmethyl)-2-(2-pyridinyl)-5-(trifluoromethyl)-4-pyrimidinecarboxamide in lab experiments is its solubility. The compound has low solubility in water, which can make it difficult to work with in certain experiments. Additionally, N-(2-furylmethyl)-2-(2-pyridinyl)-5-(trifluoromethyl)-4-pyrimidinecarboxamide has a short half-life, which can limit its effectiveness in certain applications.

Future Directions

There are several future directions for the study of N-(2-furylmethyl)-2-(2-pyridinyl)-5-(trifluoromethyl)-4-pyrimidinecarboxamide. One potential application is in combination therapy with other cancer treatments. N-(2-furylmethyl)-2-(2-pyridinyl)-5-(trifluoromethyl)-4-pyrimidinecarboxamide has been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical models.
Another future direction is the development of more potent and selective inhibitors of BMI-1. While N-(2-furylmethyl)-2-(2-pyridinyl)-5-(trifluoromethyl)-4-pyrimidinecarboxamide has shown promise in inhibiting BMI-1, there is still room for improvement in terms of potency and selectivity.
Finally, N-(2-furylmethyl)-2-(2-pyridinyl)-5-(trifluoromethyl)-4-pyrimidinecarboxamide has potential applications in other diseases, such as sickle cell anemia and fibrosis. Further research is needed to determine the efficacy of N-(2-furylmethyl)-2-(2-pyridinyl)-5-(trifluoromethyl)-4-pyrimidinecarboxamide in these diseases and to identify other potential therapeutic targets for the compound.

Scientific Research Applications

N-(2-furylmethyl)-2-(2-pyridinyl)-5-(trifluoromethyl)-4-pyrimidinecarboxamide has been studied extensively for its potential use in cancer therapy. It has been shown to inhibit the activity of BMI-1, a protein that plays a crucial role in the self-renewal of cancer stem cells. By inhibiting BMI-1, N-(2-furylmethyl)-2-(2-pyridinyl)-5-(trifluoromethyl)-4-pyrimidinecarboxamide has the potential to prevent cancer recurrence and metastasis. Additionally, N-(2-furylmethyl)-2-(2-pyridinyl)-5-(trifluoromethyl)-4-pyrimidinecarboxamide has been investigated for its potential use in treating other diseases, such as sickle cell anemia and fibrosis.

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-pyridin-2-yl-5-(trifluoromethyl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N4O2/c17-16(18,19)11-9-21-14(12-5-1-2-6-20-12)23-13(11)15(24)22-8-10-4-3-7-25-10/h1-7,9H,8H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVRLXSJYYNPQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=C(C(=N2)C(=O)NCC3=CC=CO3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-furylmethyl)-2-(2-pyridinyl)-5-(trifluoromethyl)-4-pyrimidinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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